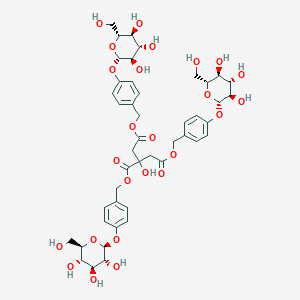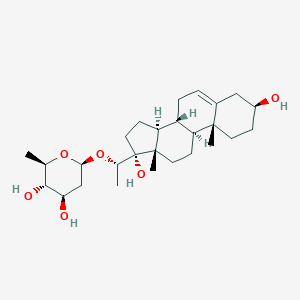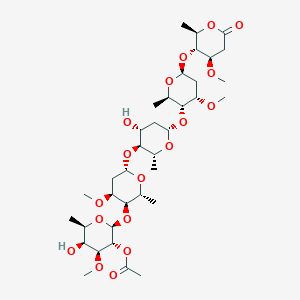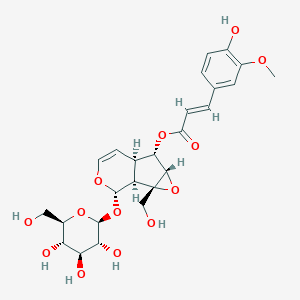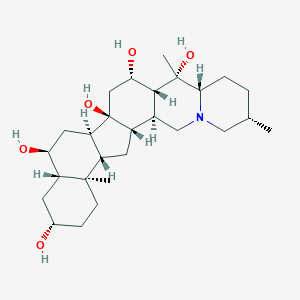
rathbunioside R1
Vue d'ensemble
Description
Rathbunioside R1 is a compound with the molecular formula C32H56O8 . Its synonyms include (3beta,5alpha,6alpha,15beta,24S)-3,6,15-Trihydroxycholestan-24-yl beta-D-xylopyranoside .
Molecular Structure Analysis
Rathbunioside R1 has a molecular weight of 568.78 . The structure is derived from (3beta,5alpha,6alpha,15beta,24S)-3,6,15-Trihydroxycholestan-24-yl beta-D-xylopyranoside .Physical And Chemical Properties Analysis
Rathbunioside R1 has a molecular formula of C32H56O8 and a molecular weight of 568.78 . More detailed physical and chemical properties are not clearly documented in the available resources.Applications De Recherche Scientifique
Novel Steroidal Compounds and Cellular Effects
Rathbunioside R1, a steroidal 24-O-xyloside, was identified in a study by Ivanchina et al. (2001) from the starfish Asterias rathbuni. This compound, along with others like rathbunioside R2 and amurensoside A, showed notable effects in inhibiting the cell division of fertilized sea urchin eggs, indicating a potential role in cellular regulation and developmental processes (Ivanchina et al., 2001).
Rat Genome Research
While not directly related to rathbunioside R1, research on the rat genome provides a broader context for understanding the effects of various compounds, including steroidal glycosides, on mammalian physiology. Steen et al. (1999) and Twigger et al. (2002) both contributed significantly to the creation of a dense genetic linkage map and the first radiation hybrid map of the rat. These resources enhance the ability to connect phenotype and genotype, thus facilitating the study of compounds like rathbunioside R1 in a mammalian model (Steen et al., 1999), (Twigger et al., 2002).
Applications in Neuroprotection and Cardiovascular Health
Several studies have explored the potential of steroidal glycosides, similar to rathbunioside R1, in neuroprotective and cardiovascular contexts. For instance, Zhu et al. (2021) investigated notoginsenoside R1, a phytoestrogen with neuroprotective effects in a rat model of ischemic stroke. This study revealed the compound's impact on neurogenesis and neurological recovery, suggesting a similar potential for rathbunioside R1 in neuroprotection (Zhu et al., 2021). Xia et al. (2015) and Feng et al. (2021) further demonstrated the protective effects of notoginsenoside R1 in rat models of myocardial ischemia-reperfusion injury and pulmonary arterial hypertension, respectively, highlighting the therapeutic potential of steroidal glycosides in cardiovascular diseases (Xia et al., 2015), (Feng et al., 2021).
Additional Research Insights
Additional studies provide further insights into the metabolic and cellular effects of related compounds, offering a broader perspective on the potential applications of rathbunioside R1. Fan et al. (2017) explored the effects of notoginsenoside R1 on high glucose-induced endothelial damage in rat retinal capillary endothelial cells, suggesting a role in managing oxidative stress and cellular redox states (Fan et al., 2017). Further studies on rat genome mapping and genetic modification (Watanabe et al., 1999; Li et al., 2014) contribute to the understanding of how compounds like rathbunioside R1 could be evaluated in genetic and genomic research contexts (Watanabe et al., 1999), (Li et al., 2014).
Propriétés
IUPAC Name |
(2S,3R,4S,5R)-2-[(3S,6R)-2-methyl-6-[(3S,5S,6S,8R,9S,10R,13R,14S,15R,17R)-3,6,15-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H56O8/c1-16(2)26(40-30-29(38)28(37)25(36)15-39-30)7-6-17(3)21-14-24(35)27-19-13-23(34)22-12-18(33)8-10-31(22,4)20(19)9-11-32(21,27)5/h16-30,33-38H,6-15H2,1-5H3/t17-,18+,19-,20+,21-,22-,23+,24-,25-,26+,27-,28+,29-,30+,31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGWWNXPGRAMSC-CJSYLMLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CC(C2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C)O)OC5C(C(C(CO5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)[C@H]2C[C@H]([C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H56O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rathbunioside R1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



